molecular formula C18H32N8O4 B144970 H-Gly-Pro-Arg-Pro-NH2 CAS No. 126047-75-4

H-Gly-Pro-Arg-Pro-NH2

Cat. No. B144970
CAS RN: 126047-75-4
M. Wt: 424.5 g/mol
InChI Key: SCCTZYGEMPQRCV-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Gly-Pro-Arg-Pro-NH2” is a peptide that mimics the N-terminal Gly-Pro-Arg region in the α chain of fibrin protein . It suppresses the early steps of fibrin polymerization . The amide derivative of this peptide prevents the degradation of fibrinogen and fragment D by plasmin .


Synthesis Analysis

The peptide “H-Gly-Pro-Arg-Pro-NH2” can be synthesized using stepwise solid-phase synthesis . In one study, peptide analogs of the N-terminal portion of the fibrin alpha-chain were prepared and their inhibitory effects on fibrinogen/thrombin clotting were examined .


Molecular Structure Analysis

The molecular formula of “H-Gly-Pro-Arg-Pro-NH2” is C18H32N8O4 . The exact mass is 424.25465153 g/mol . The peptide has 5 hydrogen bond donors and 6 hydrogen bond acceptors .


Chemical Reactions Analysis

The peptide “H-Gly-Pro-Arg-Pro-NH2” is known to suppress the early steps of fibrin polymerization . The amide derivative of this peptide prevents the degradation of fibrinogen and fragment D by plasmin, even in the presence of EGTA (ethylene glycol-bis (β-aminoethyl ether)- N, N, N ′, N ′-tetraacetic acid) .


Physical And Chemical Properties Analysis

The molecular weight of “H-Gly-Pro-Arg-Pro-NH2” is 424.5 g/mol . The peptide has a XLogP3-AA value of -3.1, indicating its hydrophilic nature . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

Inhibition of Fibrinogen/Thrombin Clotting

H-Gly-Pro-Arg-Pro-NH2, also known as GPRP amide, has been found to have a significant inhibitory effect on fibrinogen/thrombin clotting. The inhibitory effect of GPRP amide is 3.52 times higher than that of GPRP . This makes it a valuable tool in research related to blood clotting and coagulation disorders .

Prevention of Fibrin Clot Formation

GPRP amide has been used in research to block fibrin polymerization and prevent fibrin clot formation in the presence of α-thrombin . This application is particularly relevant in studies related to thrombosis and hemostasis .

Suppression of Fibrin Polymerization

The peptide suppresses the early steps of fibrin polymerization . This property is useful in research involving the study of fibrin’s role in blood clotting and wound healing .

Protection of Fibrinogen and Fragment D from Degradation

The amide derivative of this peptide prevents the degradation of fibrinogen and fragment D by plasmin, even in the presence of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) . This characteristic is beneficial in studies related to fibrinolysis and plasminogen activation .

Use in Thrombin Inhibition Assays

GPRP amide has been used as a constituent of buffer during fluid-phase and bound thrombin inhibition assays to determine the activity of thrombin . This application is important in research related to thrombin’s role in coagulation and its potential as a therapeutic target .

Preparation of Human Soluble Fibrin

GPRP amide has been used during the preparation of human soluble fibrin to block the polymerization of soluble fibrin . This application is relevant in research involving the study of fibrin’s properties and its role in various physiological and pathological processes .

Safety and Hazards

When handling “H-Gly-Pro-Arg-Pro-NH2”, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N8O4/c19-10-14(27)25-8-3-6-13(25)16(29)24-11(4-1-7-23-18(21)22)17(30)26-9-2-5-12(26)15(20)28/h11-13H,1-10,19H2,(H2,20,28)(H,24,29)(H4,21,22,23)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCTZYGEMPQRCV-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434398
Record name Gly-Pro-Arg-Pro amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Pro-Arg-Pro-NH2

CAS RN

126047-75-4
Record name Gly-Pro-Arg-Pro amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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